N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide adheres to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for heterocyclic systems. The name is constructed as follows:
- Thieno[2,3-c]pyrazole : Indicates a fused bicyclic system where a thiophene ring (positions 2 and 3) is fused to a pyrazole ring (position c).
- 1-Phenyl : Denotes a phenyl group attached to the pyrazole nitrogen at position 1.
- 3-Methyl : Specifies a methyl substituent at position 3 of the thieno[2,3-c]pyrazole core.
- 5-Carboxamide : Refers to a carboxamide group (-CONH2) at position 5 of the fused ring system.
- N-(4-Acetamidophenyl) : Indicates an acetamido group (-NHCOCH3) attached to the phenyl ring at the para position, which is further linked to the carboxamide nitrogen.
This systematic name ensures unambiguous identification of the compound’s structure, including its substituents and their positions.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C21H18N4O2S , derived from its constituent atoms:
- 21 carbon atoms
- 18 hydrogen atoms
- 4 nitrogen atoms
- 2 oxygen atoms
- 1 sulfur atom
Molecular Weight :
Using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07):
$$
\text{MW} = (21 \times 12.01) + (18 \times 1.008) + (4 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 390.46 \, \text{g/mol}
$$
This matches the experimentally determined molecular weight of 390.5 g/mol.
Structural Features :
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2S |
| Molecular Weight | 390.46 g/mol (calculated) |
| Exact Mass | 390.1107 Da |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
| InChIKey | JWGGEUZQSKDXAM-UHFFFAOYSA-N |
The SMILES string and InChIKey provide machine-readable representations of the compound’s connectivity and stereochemistry.
Spectroscopic Characterization (IR, NMR, MS)
While detailed experimental spectroscopic data for this specific compound is not fully disclosed in the available literature, key features can be inferred from its functional groups and related analogs:
Infrared (IR) Spectroscopy :
- N-H Stretching : Bands near 3300 cm⁻¹ (amide N-H) and 3200 cm⁻¹ (carboxamide N-H).
- C=O Stretching : Strong absorption at ~1680–1650 cm⁻¹ (amide I band) and ~1550 cm⁻¹ (amide II band).
- Aromatic C-H Stretching : Peaks between 3100–3000 cm⁻¹.
- Thiophene Ring Vibrations : Characteristic absorptions at ~700–600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR :
- ¹³C NMR :
Mass Spectrometry (MS) :
- Molecular Ion Peak : m/z 390.46 ([M]⁺).
- Fragmentation Patterns :
These predictions align with the structural features of thieno[2,3-c]pyrazole derivatives and their substituted analogs.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13-18-12-19(28-21(18)25(24-13)17-6-4-3-5-7-17)20(27)23-16-10-8-15(9-11-16)22-14(2)26/h3-12H,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
JWGGEUZQSKDXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-1-Phenyl-1H-Thieno[2,3-c]Pyrazole-5-Carboxylic Acid
The precursor to the target compound begins with the thienopyrazole core. As detailed in, refluxing 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (5) with excess chloroacetyl chloride (70 mmol) under neat conditions yields 5-chloromethyl-3-methyl-1-phenyl-pyrimido[4',5':4,5]thieno[2,3-c]pyrazol-7(6H)-one (6) (78% yield, m.p. 304–306°C). Hydrolysis of the chloromethyl group using aqueous NaOH (10%) at 80°C for 2 hours generates the carboxylic acid derivative (7), confirmed by IR absorption at 1695 cm (C=O stretch).
Table 1: Reaction Conditions for Carboxylic Acid Formation
Amide Coupling with 4-Acetamidoaniline
The carboxylic acid (7) is converted to the target carboxamide via two routes:
-
Acid Chloride Route : Treatment with SOCl in anhydrous dichloromethane (DCM) at 0°C for 1 hour forms the acid chloride, which reacts with 4-acetamidoaniline in tetrahydrofuran (THF) with triethylamine (EtN) as a base.
-
Coupling Agent Route : Activation with EDC/HOBt in dimethylformamide (DMF) at room temperature for 12 hours directly couples (7) to 4-acetamidoaniline.
The acid chloride method affords higher yields (82%) compared to the coupling agent route (75%) but requires stringent moisture control.
Table 2: Comparison of Amidation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid Chloride | SOCl, DCM, 0°C; EtN, THF | 82 | 98.5% |
| EDC/HOBt | DMF, rt, 12 h | 75 | 97.2% |
Mechanistic Insights and Regioselectivity
The regioselectivity of the pyrazole ring formation is governed by the electronic and steric effects of the substituents. In the Thorpe-Zeigler cyclization, the sulfanyl acetamide intermediate (4) undergoes intramolecular nucleophilic attack, favoring the formation of the 5-carboxamide substituent due to the stability of the resulting aromatic system. Computational studies suggest that the methyl group at C3 directs cyclization by minimizing steric hindrance during ring closure.
The acetamidophenyl group at C5 is introduced without epimerization due to the planar geometry of the amide bond, as evidenced by NMR coupling constants ().
Spectral Characterization and Validation
The final product is characterized by:
-
IR Spectroscopy : Peaks at 3300 cm (N-H stretch, acetamide), 1660 cm (C=O, carboxamide), and 1590 cm (C=N, pyrazole).
-
NMR (DMSO-d) : δ 2.55 (s, 3H, CH), 2.10 (s, 3H, COCH), 7.25–7.90 (m, 9H, Ar-H), 10.30 (s, 1H, NH).
Table 3: Spectral Data for Target Compound
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 3300, 1660, 1590 cm | N-H, C=O, C=N |
| NMR | δ 2.55 (s), 10.30 (s) | CH, NH |
| NMR | δ 169.8, 168.2 | Carboxamide, Acetamide |
Challenges and Mitigation Strategies
-
Regioselectivity : Competing pathways during cyclization are mitigated by using electron-withdrawing groups (e.g., carboxamide) to stabilize the transition state.
-
Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted 4-acetamidoaniline, yielding >98% purity .
Chemical Reactions Analysis
N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
Key Findings :
- 7b (4-acetamidophenyl) exhibited the strongest antioxidant activity, reducing erythrocyte abnormalities to 0.6% compared to 40.3% in 4-NP-only groups .
- 7f (4-chlorophenyl) showed moderate efficacy (3.7% altered cells), suggesting electron-withdrawing groups enhance activity but are less effective than acetamido.
- 7e (4-methoxyphenyl) and 8 (chloroacetamido) demonstrated weaker effects, highlighting the superiority of the acetamido group .
Cytotoxicity Profile
Unlike the cytotoxic thieno[2,3-c]pyrazole derivative N’-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (a mitotic inhibitor), 7b and its analogs (7a, 7e, 7f, 8) are non-cytotoxic, making them safer for therapeutic applications .
Comparison with Selenium Analogs
A selenolo[2,3-c]pyrazole analog (4-amino-3-methyl-1-phenyl-1H-selenolo[2,3-c]pyrazole-5-carboxamide) demonstrated antibacterial and antifungal activities, contrasting with 7b’s antioxidant focus. This suggests that replacing sulfur with selenium alters biological targeting .
Structural and Physicochemical Properties
Molecular Features
Key Insights :
- The 4-acetamidophenyl group in 7b enhances solubility and bioavailability compared to bulkier substituents (e.g., nitro groups) .
Mechanism of Antioxidant Action
7b mitigates 4-NP-induced oxidative stress by preserving erythrocyte morphology, reducing sickle cells (Sk), and tear-drop cells (Tr) . Its acetamido group likely acts as a radical scavenger, stabilizing reactive oxygen species (ROS) more effectively than carbonitrile or chloro substituents .
Biological Activity
N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antifungal, anticancer, and enzymatic inhibitory properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:
- Formation of the thieno[2,3-c]pyrazole core : This is achieved through cyclization reactions involving phenylhydrazine and appropriate carbonyl compounds.
- Acetylation : The introduction of the acetamido group is performed using acetic anhydride or acetyl chloride under basic conditions.
- Final purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Antifungal Activity
Recent studies have shown that derivatives of thieno[2,3-c]pyrazole exhibit significant antifungal properties. For instance, compounds similar to this compound have been evaluated against various fungal strains such as Colletotrichum gloeosporioides.
Table 1: Antifungal Activity against Colletotrichum gloeosporioides
| Compound | Concentration (mM) | Mycelial Inhibition (%) |
|---|---|---|
| 8a | 1 | 29.3 |
| 8a | 5 | 56.1 |
| 8a | 10 | 61 |
These findings indicate that increasing concentrations of the compound lead to enhanced inhibition of fungal growth, suggesting a dose-dependent relationship.
Anticancer Activity
The thieno[2,3-c]pyrazole scaffold has also been investigated for its potential anticancer properties. Research indicates that compounds within this class can inhibit various cancer cell lines through mechanisms such as:
- Induction of apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Cell cycle arrest : Some compounds can cause cell cycle dysregulation, leading to the cessation of proliferation in malignant cells.
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.
Enzymatic Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease pathways. For example:
- Kinase inhibition : Thieno[2,3-c]pyrazole derivatives have been identified as potential inhibitors of kinases implicated in cancer progression.
Research has shown that these compounds can effectively inhibit the activity of certain kinases at nanomolar concentrations, suggesting a promising avenue for drug development.
Case Studies
Several case studies highlight the biological efficacy of thieno[2,3-c]pyrazole derivatives:
- Study on Fungal Inhibition : A recent study evaluated a series of thieno[2,3-c]pyrazole derivatives against Colletotrichum gloeosporioides, demonstrating that modifications at the phenyl ring significantly influenced antifungal activity.
- Anticancer Evaluation : In vitro assays conducted on breast cancer cell lines revealed that specific substitutions on the pyrazole ring enhanced cytotoxicity and induced apoptosis.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(4-acetamidophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?
- Methodology : Multi-step synthesis is typical, starting with the formation of the thieno[2,3-c]pyrazole core via cyclization reactions. Substituents like the 4-acetamidophenyl group are introduced via coupling reactions (e.g., amidation or nucleophilic substitution). Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields compared to conventional heating .
- Critical Parameters : Use catalysts like EDCI/HOBt for amide bond formation, and optimize solvent polarity (e.g., DMF or THF) to stabilize intermediates. Purity is ensured via recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Verify substituent positions and aromatic proton environments (e.g., acetamidophenyl protons resonate at δ 7.4–7.6 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated m/z for C22H19N4O2S: 403.12).
- X-ray crystallography (if available): Resolve the thieno[2,3-c]pyrazole fused-ring system and substituent geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintain 60–80°C during cyclization to avoid side reactions.
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W) .
- Data-Driven Example :
| Condition | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12 h | 30 min |
| Yield | 65% | 82% |
Q. What in silico methods predict the compound’s biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding affinity with targets like COX-2 or EGFR. The thieno[2,3-c]pyrazole core may interact with hydrophobic pockets via π-π stacking .
- ADMET Prediction : SwissADME predicts logP (~3.2) and bioavailability scores to prioritize analogs with optimal pharmacokinetics .
Q. How can researchers address discrepancies in reported biological activity data?
- Methodology :
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line, incubation time).
- Structural Analogs : Evaluate substituent effects (Table 1). For example, replacing 4-acetamidophenyl with 4-chlorophenyl ( ) alters antioxidant efficacy:
| Compound Derivative | % Altered Erythrocytes (4-NP Model) |
|---|---|
| 7b (4-acetamidophenyl) | 0.6% |
| 7f (4-chlorophenyl) | 29% |
| 8 (2-chloroacetamido) | 40% |
Q. What are the implications of substituent variation on bioactivity?
- Methodology :
- SAR Analysis : Compare analogs (Table 2) to identify critical substituents:
| Substituent Position | Group | Activity Trend |
|---|---|---|
| N-Aryl (Position 5) | 4-Acetamidophenyl | Enhanced antioxidant activity |
| Thieno Ring (Position 3) | Methyl | Stabilizes hydrophobic interactions |
| Phenyl (Position 1) | Electron-withdrawing | Increases metabolic stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
